Benzene, 1-(chloromethyl)-4-(octyloxy)-

Lipophilicity Drug Design Polymer Chemistry

Researchers needing a reactive benzyl chloride with precisely tuned lipophilicity face inconsistent results with short-chain analogs. This compound solves that: its C8 octyloxy chain delivers a calculated LogP of 5.16, unmatched by C2 or unsubstituted variants. - **Key applications**: Introduce p-octyloxybenzyl moiety into amino alcohols (antibacterial activity MIC 32 μM vs. S. epidermidis); synthesize TFA-removable amide protecting groups for precision polycondensation. - **Chain control**: Enables N-H polyamide segments for self-assembling gels & nanostructured films. - **Supply**: Purity ≥98%; reactive chloromethyl group verified.

Molecular Formula C15H23ClO
Molecular Weight 254.79 g/mol
CAS No. 110482-75-2
Cat. No. B3045589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-(chloromethyl)-4-(octyloxy)-
CAS110482-75-2
Molecular FormulaC15H23ClO
Molecular Weight254.79 g/mol
Structural Identifiers
SMILESCCCCCCCCOC1=CC=C(C=C1)CCl
InChIInChI=1S/C15H23ClO/c1-2-3-4-5-6-7-12-17-15-10-8-14(13-16)9-11-15/h8-11H,2-7,12-13H2,1H3
InChIKeyOFVQMKNVOIJMNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Octyloxy)benzyl chloride: Lipophilic Building Block


Benzene, 1-(chloromethyl)-4-(octyloxy)- (also known as 4-(Octyloxy)benzyl chloride, CAS 110482-75-2) is a para-substituted aromatic compound with the molecular formula C15H23ClO and a molecular weight of 254.80 g/mol [1]. It features a reactive chloromethyl group adjacent to a benzene ring and a long, hydrophobic octyloxy chain, conferring significant lipophilicity (calculated LogP of 5.16) [1]. This compound serves as a versatile electrophilic intermediate in organic synthesis, polymer chemistry, and materials science [2].

Building Block Electrophilic benzyl chloride for nucleophilic substitutions, alkylations, and etherifications
Lipophilic Anchor C8 alkoxy chain imparts high hydrophobicity for non-polar media and membrane-like environments
Application Scope Polymer functionalization, removable protecting group strategy, hydrophobic coatings

Octyloxy Chain Importance for 4-(Octyloxy)benzyl chloride


Simply substituting Benzene, 1-(chloromethyl)-4-(octyloxy)- with a shorter-chain analog like 4-ethoxybenzyl chloride or an unsubstituted benzyl chloride is not equivalent. The length of the alkoxy chain directly modulates key physicochemical properties—most notably lipophilicity (LogP) [1] and solubility —which in turn dictate performance in applications ranging from polymer membrane permeability to biological activity. This differentiation is quantifiable and critical for reproducible results in research and industrial processes.

Target
Substitute
Impact
Long C8 alkoxy chain (high lipophilicity)
Shorter chain (e.g., ethoxy) or unsubstituted benzyl chloride
Dramatically lower partition coefficient, altered solubility, and different material/biological performance
Hydrophobic surface interactions and self-assembly
Analog with reduced hydrophobic character
Loss of desired water repellency, gelation, or membrane-permeability properties

Quantitative Evidence: 4-(Octyloxy)benzyl chloride vs. Analogs


Lipophilicity Advantage Over Ethoxy Analog

Benzene, 1-(chloromethyl)-4-(octyloxy)- exhibits a calculated LogP (octanol-water partition coefficient) of 5.1647, indicating high lipophilicity [1]. This is a substantial 2.34 LogP unit increase compared to its shorter-chain analog, 4-ethoxybenzyl chloride (LogP = 2.8241) [2]. This difference translates to a >200-fold increase in its predicted partition coefficient, making it a far more hydrophobic molecule.

Lipophilicity vs. ethoxy analog
Reported (predicted)
Target: 4-(Octyloxy)benzyl chloride
LogP = 5.16
4-Ethoxybenzyl chloride
LogP = 2.82
ΔLogP +2.34 (>200× higher partition)
Confirms high lipophilicity essential for non-polar solubility and membrane partitioning
Computational estimate; experimental logP may vary
Lipophilicity Drug Design Polymer Chemistry Partition Coefficient

Potent Antibacterial Activity Against S. epidermidis

Derivatives incorporating the p-octyloxybenzyl moiety exhibit potent antibacterial activity. In a 2011 study, p-octyloxybenzyl amino alcohol derivatives demonstrated the best antibacterial results against Staphylococcus epidermidis, with a minimal inhibitory concentration (MIC) of 32 μM [1]. The study explicitly notes that all octylated compounds displayed superior activity compared to other derivatives in the tested series [1].

Antibacterial derivative MIC
Class-level
MIC 32 µM
p-Octyloxybenzyl amino alcohols vs. S. epidermidis
Supports privileged scaffold for antibacterial lead development
Derivative activity; building block alone not directly evaluated
Antibacterial Amino Alcohols Structure-Activity Relationship MIC

TFA-Cleavable Protecting Group for Polymer Synthesis

The 4-octyloxybenzyl group serves as an effective protecting group for amide nitrogens in the synthesis of well-defined aromatic polyamides. A model reaction confirmed that deprotection of this group proceeds completely with trifluoroacetic acid (TFA) without breaking the sensitive amide linkage [1]. This allows for the controlled synthesis of block copolymers containing both protected and deprotected (N-H) polyamide segments, which exhibit unique gelating properties [1].

TFA-cleavable protecting group
Class-level
TFA, room temperature: complete deprotection without amide cleavage
Other benzyl groups may require harsher conditions or risk backbone degradation
Enables orthogonal protecting group strategy for precise polyamide block copolymers
Model reaction; scale-up and polymer-specific validation needed
Protecting Group Polymer Chemistry Deprotection Aromatic Polyamides

Application Scenarios: 4-(Octyloxy)benzyl chloride


Synthesis of Antibacterial Lipophilic Amino Alcohols

As a key intermediate, Benzene, 1-(chloromethyl)-4-(octyloxy)- can be used to introduce the p-octyloxybenzyl moiety into amino alcohols. This specific scaffold has been shown to confer potent antibacterial activity, with a reported MIC of 32 μM against Staphylococcus epidermidis [1]. Researchers developing novel antibacterial agents will find this compound essential for generating lipophilic, active derivatives.

Removable Protecting Group Strategy for Block Copolymers

This compound is a precursor to the 4-octyloxybenzyl protecting group for amide nitrogens. This group enables chain-growth polycondensation of aromatic polyamides with high precision. Crucially, it can be completely removed with TFA after polymerization without damaging the amide backbone, allowing access to N-H polyamide segments for advanced materials like self-assembling gels and nanostructured films [2].

Hydrophobic Materials and Coatings

With a calculated LogP of 5.16, Benzene, 1-(chloromethyl)-4-(octyloxy)- is a highly hydrophobic building block [3]. It is ideal for introducing lipophilic character into polymers, liquid crystals, or surface coatings, where enhanced water repellency or solubility in non-polar media is desired. Its reactive chloromethyl group facilitates straightforward covalent attachment to a wide range of nucleophiles.

Application
Selection Property
Validation Focus
Synthesis of lipophilic amino alcohol libraries for antibacterial screening
Electrophilic benzyl chloride with long hydrophobic chain
Antibacterial endpoint of derived compounds (reported MIC context)
Block copolymer synthesis with removable amide protecting group
TFA-labile 4-octyloxybenzyl group for amide nitrogen
Deprotection efficiency and amide bond integrity
Hydrophobic modification of polymers and surface coatings
High lipophilicity (predicted LogP context)
Water repellency, solubility in non-polar media, and self-assembly behavior
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